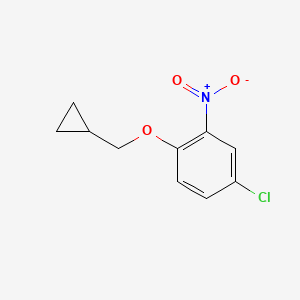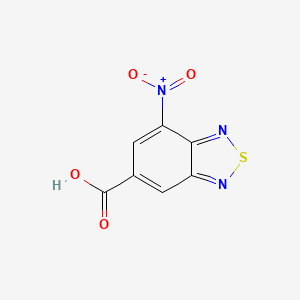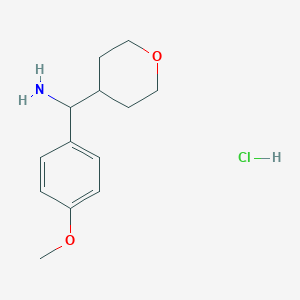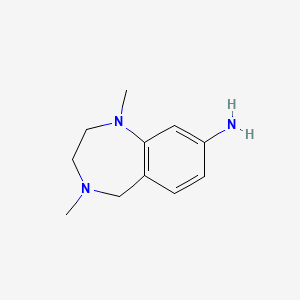![molecular formula C13H21N3O2 B1430122 N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide CAS No. 1394716-46-1](/img/structure/B1430122.png)
N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide
Overview
Description
“N-{[5-(propan-2-yl)-1,3-oxazol-2-yl]methyl}-N-(pyrrolidin-3-yl)acetamide” is a chemical compound with the molecular formula C13H21N3O2. It has a molecular weight of 251.32 . This compound is also known as N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3-pyrrolidinyl)acetamide hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered oxazol ring and a pyrrolidine ring . The oxazol ring is substituted with a propyl group at the 5-position and a pyrrolidin-3-ylmethyl group at the 2-position .
Physical and Chemical Properties Analysis
This compound is an oil at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.
Scientific Research Applications
Pharmacological Characterization
A study by Grimwood et al. (2011) highlights the pharmacological characterization of a closely related compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors (KOR). This compound demonstrates potential for the treatment of depression and addiction disorders, showcasing the therapeutic relevance of such chemical structures in neuropsychopharmacology Grimwood et al., 2011.
Chemical Synthesis and Modification
The research by Kuznecovs et al. (2020) focuses on the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R, demonstrating the compound's chemical versatility and potential for creating new pharmacologically active agents Kuznecovs et al., 2020.
Petrova et al. (2009) delve into the rapid conversion of API hydrates to anhydrous forms in aqueous media, studying a compound with structural similarities. This research has implications for the pharmaceutical industry, particularly in optimizing drug formulations for stability and efficacy Petrova et al., 2009.
Polymer Science Application
Reinecke and Ritter (1997) explored the poly-Diels-Alder addition with bisoxazoles, including compounds structurally related to the specified chemical. This research contributes to the development of new polymeric materials with potential applications in various industries Reinecke and Ritter, 1997.
Safety and Hazards
Properties
IUPAC Name |
N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]-N-pyrrolidin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-9(2)12-7-15-13(18-12)8-16(10(3)17)11-4-5-14-6-11/h7,9,11,14H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPCZOMOPFDMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(O1)CN(C2CCNC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxa-1,10-diazatricyclo[7.3.1.0^{5,13}]tridecane hydrochloride](/img/structure/B1430039.png)


![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B1430043.png)









![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)
